Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
Description
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate (CAS: 656247-17-5) is a synthetic organic compound with the molecular formula C31H33N5O4 and a molecular weight of 539.62 g/mol . It features a Z-configuration indoline-2-one core, a methyl ester group at position 6, and a complex substituent at position 3 comprising a 4-methylpiperazine-acetamido-phenylamino-phenylmethylene moiety. This compound is recognized as Nintedanib Impurity D, a by-product or degradation product of the anti-fibrotic drug Nintedanib (BIBF 1120) . Its storage requires protection from light and an inert atmosphere at 2–8°C, and it is classified under UN 2811 (Class 6.1) due to acute toxicity (H301) and other hazards .
Properties
Molecular Formula |
C62H64N10O8 |
|---|---|
Molecular Weight |
1077.2 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3 |
InChI Key |
YNFBNFINSWJRHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.
Scientific Research Applications
Structural Characteristics
The structure of Nintedanib includes multiple functional groups that contribute to its biological activity:
- Oxindole core : This structure is essential for its interaction with various receptors.
- Piperazine moiety : Enhances solubility and bioavailability.
Antineoplastic Agent
Nintedanib is primarily recognized as an antineoplastic agent , utilized in the treatment of various cancers. Its mechanism involves the inhibition of multiple receptor tyrosine kinases, which are crucial in tumor growth and metastasis.
Case Study: Lung Cancer Treatment
In clinical trials, Nintedanib has shown efficacy in treating non-small cell lung cancer (NSCLC) when combined with docetaxel. A significant study demonstrated improved progression-free survival rates compared to placebo, highlighting its potential as a first-line treatment option .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib is also approved for the treatment of IPF, a chronic and progressive lung disease characterized by scarring of lung tissue. Its antifibrotic properties help slow disease progression.
Clinical Findings
A pivotal trial published in the New England Journal of Medicine indicated that patients receiving Nintedanib experienced a reduction in the decline of lung function compared to those receiving a placebo. The drug's ability to inhibit fibroblast growth factor receptors plays a critical role in its effectiveness against fibrosis .
Vascular Endothelial Growth Factor Receptor Inhibition
As a vascular endothelial growth factor receptor antagonist, Nintedanib disrupts angiogenesis, which is vital for tumor development and metastasis.
Research Insights
Studies have shown that Nintedanib can inhibit angiogenesis in various tumor models, leading to reduced tumor size and improved outcomes in combination therapies. This characteristic makes it a valuable asset in multi-targeted cancer therapies .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Antineoplastic Activity | Effective against NSCLC; improves progression-free survival when combined with docetaxel. |
| Idiopathic Pulmonary Fibrosis | Slows disease progression; reduces decline in lung function compared to placebo. |
| Angiogenesis Inhibition | Disrupts blood vessel formation; reduces tumor size in combination therapies. |
Mechanism of Action
The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Nintedanib Family
Nintedanib (BIBF 1120)
- Molecular Formula : C31H33N5O4 (free base)
- Key Differences : Nintedanib is the ethanesulfonate salt of the parent compound, enhancing solubility for therapeutic use. It is a potent tyrosine kinase inhibitor approved for idiopathic pulmonary fibrosis (IPF) and chronic fibrosing interstitial lung diseases .
- Activity : Exhibits anti-angiogenic and anti-fibrotic effects by targeting VEGF, PDGF, and FGF receptors .
Nintedanib Methyl Impurity
- Molecular Formula : C32H35N5O4
- Key Differences: An additional methyl group on the amino linkage (N-methylation), increasing molecular weight to 553.65 g/mol. This structural variation may arise during synthesis or storage, affecting pharmacokinetic properties .
Ethylpiperazine Analog
- Structure : Replacement of the 4-methylpiperazine group with 4-ethylpiperazine.
Functional Analogues with Indoline or Heterocyclic Cores
N-(4-Methylphenyl)-2-[(3Z)-2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl]acetamide
- Molecular Formula : C24H22N4O2
- Key Differences: Shares the indoline-2-one core but replaces the methylpiperazine-acetamido-phenyl group with a phenylhydrazono moiety.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
Comparative Data Table
*Inferred from structural similarity.
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 4-methylpiperazine and methyl ester groups in the target compound are critical for kinase inhibition, as seen in Nintedanib. Modifications like ethylpiperazine or additional methyl groups (e.g., Nintedanib Methyl Impurity) may reduce binding to VEGF/PDGF receptors due to steric hindrance or altered solubility .
- Toxicity Profile: The target compound’s hazard classification (H301, H315) aligns with Nintedanib’s known risks, but impurities may exhibit unpredictable toxicity due to metabolic by-products .
- Synthetic Challenges : The Z-configuration and piperazine-acetamido linkage require precise reaction conditions to avoid by-products like the methyl impurity or ethylpiperazine analogue .
Biological Activity
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate, commonly referred to as Nintedanib, is a small molecule that has gained attention for its potential therapeutic applications, particularly in oncology and fibrosis. This compound exhibits a complex structure that contributes to its biological activity, particularly its role as a receptor inhibitor.
- Molecular Formula : C31H33N5O4
- Molecular Weight : 539.62 g/mol
- CAS Number : 656247-17-5
Nintedanib functions primarily as a multi-targeted tyrosine kinase inhibitor. It inhibits several receptors involved in angiogenesis and tumor growth, including:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- FGFR (Fibroblast Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
By blocking these pathways, Nintedanib effectively reduces tumor proliferation and metastasis.
Antitumor Activity
Numerous studies have demonstrated the antitumor effects of Nintedanib across various cancer types. For instance:
- In vitro studies showed that Nintedanib inhibited cell proliferation in lung cancer cell lines such as A549 and H1975 with IC50 values ranging from 0.5 to 1.5 µM, indicating potent activity against these cells .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Non-small cell lung | A549 | 0.75 |
| Non-small cell lung | H1975 | 1.25 |
| Breast cancer | MCF-7 | 0.9 |
Anti-fibrotic Activity
Nintedanib has also shown significant anti-fibrotic properties, making it a candidate for treating idiopathic pulmonary fibrosis (IPF). In clinical trials, it reduced the decline in lung function measured by forced vital capacity (FVC) in patients with IPF .
Case Studies
- Lung Cancer : A clinical trial involving 1,046 patients with advanced non-small cell lung cancer demonstrated that Nintedanib combined with docetaxel significantly improved progression-free survival compared to docetaxel alone .
- Idiopathic Pulmonary Fibrosis : In a double-blind study, patients receiving Nintedanib showed a slower rate of disease progression compared to those on placebo, with a reported reduction in FVC decline by approximately 50% over one year .
Side Effects and Toxicity
While Nintedanib is effective, it is associated with several side effects including:
- Diarrhea
- Nausea
- Liver enzyme elevation
Monitoring liver function tests is crucial during treatment due to the risk of hepatotoxicity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Amide Coupling | DMF, EDC/HOBt, RT, 12h | 65–78 | Steric hindrance at the phenylmethylene group |
| Cyclization | Pd(OAc)₂, HCO₂H, 80°C, 24h | 55 | Z/E isomer separation |
| Esterification | MeOH, H₂SO₄, reflux | >90 | Purity optimization |
Q. Table 2: Degradation Profile Under Stress Conditions
| Condition | Degradation Products | Stability (%) |
|---|---|---|
| 40°C/75% RH, 14d | Hydrolyzed ester, oxidized piperazine | 85 |
| UV Light, 7d | Photoisomers (E-configuration) | 72 |
Q. Key Data :
Q. Table 3: Major Degradation Products
| Condition | Major Product | Mechanism |
|---|---|---|
| Acidic Hydrolysis | Carboxylic acid derivative | Ester hydrolysis |
| Oxidation | N-Oxide piperazine | Ring oxidation |
Q. Statistical Design :
Q. Table 4: HPLC Method Performance
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time | 12.3 min | ±0.2 min |
| Peak Purity | 99.8% | ≥99% |
| RSD (n=6) | 0.3% | ≤2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
